molecular formula C15H11N3O3S B2883214 N-(thieno[2,3-d]pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 899963-51-0

N-(thieno[2,3-d]pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2883214
CAS No.: 899963-51-0
M. Wt: 313.33
InChI Key: WMJXMQPYYPOGBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(thieno[2,3-d]pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core linked via a carboxamide group to a 2,3-dihydrobenzo[b][1,4]dioxine moiety. Thienopyrimidines are known for their structural resemblance to purines, enabling interactions with biological targets such as kinases and enzymes .

Properties

IUPAC Name

N-thieno[2,3-d]pyrimidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c19-14(12-7-20-10-3-1-2-4-11(10)21-12)18-13-9-5-6-22-15(9)17-8-16-13/h1-6,8,12H,7H2,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJXMQPYYPOGBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(thieno[2,3-d]pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on various research findings.

Chemical Structure and Synthesis

The compound features a thienopyrimidine core linked to a dihydrobenzo[d][1,4]dioxine moiety, which contributes to its unique pharmacological properties. The synthesis typically involves multi-step reactions that may include cyclization and functional group modifications. For example, one method involves the reaction of thienopyrimidine derivatives with appropriate carboxylic acids under specific conditions to yield the desired amide structure .

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as an anticancer agent and its inhibitory effects on specific enzymes.

Anticancer Activity

Research has demonstrated that derivatives related to thieno[2,3-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Triple-Negative Breast Cancer : A study found that thieno[2,3-d]pyrimidine derivatives effectively inhibited the growth of MDA-MB-231 cells with IC50 values ranging from 27.6 μM to 43 μM depending on the substituents on the pyrimidine ring .
  • Mechanism of Action : The anticancer activity is attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways. These compounds may induce apoptosis through caspase activation and modulation of the cell cycle .

Enzyme Inhibition

This compound has also shown promise as an enzyme inhibitor:

  • Poly(ADP-ribose) polymerase (PARP) Inhibitors : Similar compounds have been studied for their ability to inhibit PARP enzymes, which play a crucial role in DNA repair mechanisms. This inhibition can enhance the efficacy of chemotherapy in cancer treatment by preventing cancer cells from repairing DNA damage .

Research Findings and Case Studies

A summary of relevant studies focusing on the biological activity of this compound is presented below:

Study Cell Line/Model Activity IC50 Value (μM) Notes
Guo et al. (2025)MDA-MB-231 (Breast Cancer)Cytotoxicity27.6Strongest activity among derivatives tested
Elmongy et al. (2022)Non-small cell lung cancerInhibition43 - 87Effective across multiple cancer types
Saddik et al. (2017)Various Tumor Cell LinesCytotoxicity29.3Electron-withdrawing groups enhance activity

The mechanism through which this compound exerts its biological effects is multifaceted:

  • Enzyme Binding : The compound likely binds to active sites of target enzymes such as PARP or kinases involved in cancer cell signaling.
  • Induction of Apoptosis : It may promote apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
  • Cell Cycle Arrest : Compounds in this class can disrupt normal cell cycle progression, leading to growth inhibition.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents/Modifications Biological Activity Molecular Weight (g/mol) Source
N-(thieno[2,3-d]pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide Thieno[2,3-d]pyrimidine + benzodioxine Direct carboxamide linkage to benzodioxine Not specified in evidence ~355 (estimated)
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide Thieno[2,3-d]pyrimidine Methoxybenzamide + trifluoromethylphenoxy group Antimicrobial ~477
3,6-Diamino-5-cyano-4-(3-fluorophenyl)-N-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide Thieno[2,3-b]pyridine Amino, cyano, aryl substituents Antiplasmodial (IC₅₀: 0.12 µM) ~436
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide Thieno[2,3-d]pyrimidine + benzodioxine Acetamide linker + dimethyl substitution Not specified ~385
6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide Dihydropyridine Bromophenyl, furyl, methoxyphenyl substituents Not specified ~593

Key Structural Differences and Implications

Core Heterocycle: The target compound’s thieno[2,3-d]pyrimidine core differs from thieno[2,3-b]pyridine (e.g., antiplasmodial agents in ) in ring substitution, affecting electronic properties and target affinity. Dihydrobenzodioxine vs.

Linker Flexibility :

  • A direct carboxamide linkage (target compound) reduces conformational flexibility compared to acetamide-linked analogs (e.g., ), possibly influencing binding kinetics .

Substituent Effects :

  • Electron-withdrawing groups (e.g., trifluoromethyl in ) increase lipophilicity, whereas electron-donating groups (methoxy in ) may enhance hydrogen bonding. The target compound lacks these substituents, suggesting a balance between solubility and membrane permeability.

Physicochemical Properties

  • Solubility : The dihydrobenzodioxine moiety in the target compound likely improves aqueous solubility compared to purely aromatic analogs (e.g., ).
  • Melting Points: Thienopyrimidine derivatives with rigid substituents (e.g., antiplasmodial agents in ) exhibit higher melting points (255–256°C), correlating with crystalline stability.
  • Spectroscopic Data :
    • IR: The target compound’s carboxamide group would show C=O stretching near 1731 cm⁻¹, similar to .
    • NMR: Benzodioxine protons resonate near δ 4.2–4.4 ppm (CH₂), distinct from benzamide aromatic signals (δ 7.0–8.0 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.